molecular formula C5H12S2 B1584520 1,5-Pentanedithiol CAS No. 928-98-3

1,5-Pentanedithiol

Cat. No.: B1584520
CAS No.: 928-98-3
M. Wt: 136.3 g/mol
InChI Key: KMTUBAIXCBHPIZ-UHFFFAOYSA-N
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Description

. It is characterized by the presence of two thiol groups (-SH) attached to a five-carbon chain. This compound is known for its strong odor and is used in various chemical applications due to its reactivity.

Scientific Research Applications

1,5-Pentanedithiol has a wide range of applications in scientific research:

Safety and Hazards

1,5-Pentanedithiol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

1,5-Pentanedithiol is of notable interest in the polymer industry as it allows the manufacture of polyesters and polyurethanes via a more economic and sustainable pathway than analogues . It is a key platform bio-chemical to search alternative 1,5-PDO production routes .

Mechanism of Action

Target of Action

1,5-Pentanedithiol, a chemical compound with the formula HS(CH2)5SH , is primarily used in the polymer industry. It serves as a cross-linker in the preparation of colloidal Au/Ag multilayer films . It also acts as a derivatization reagent in the determination of organoarsenic compounds in fish by GC-MS analysis .

Mode of Action

The mode of action of this compound is largely dependent on its role as a cross-linker or derivatization reagent. As a cross-linker, it forms bonds between polymer chains, enhancing the material’s stability and resistance to chemical and physical stress . As a derivatization reagent, it reacts with organoarsenic compounds, facilitating their detection and analysis .

Biochemical Pathways

It’s known that the compound can be produced from sustainable sources like furfural . The production process involves the use of layered double hydrotalcite (LDH)-derived catalysts in the form of mixed metal oxides (MMO) and specific reaction conditions .

Result of Action

The result of this compound’s action is the formation of stable and resistant materials when used as a cross-linker . When used as a derivatization reagent, it enables the detection and analysis of organoarsenic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its use as a cross-linker can be affected by the temperature and pH of the reaction environment. Additionally, the presence of other chemicals can also influence its reactivity and effectiveness .

Biochemical Analysis

Biochemical Properties

1,5-Pentanedithiol plays a significant role in biochemical reactions due to its two thiol groups, which can form strong bonds with metals and other biomolecules. It is often used as a cross-linker in the preparation of colloidal gold and silver multilayer films . In biochemical contexts, this compound can interact with enzymes and proteins that have active sites containing metal ions, such as zinc or iron. These interactions can lead to the formation of stable complexes, which can influence the activity of the enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are multifaceted. This compound can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of enzymes involved in redox reactions, thereby affecting the cellular redox state. Additionally, its ability to form complexes with metal ions can impact metal homeostasis within cells, influencing processes such as DNA synthesis and repair .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Furthermore, this compound can bind to metal ions in the active sites of enzymes, altering their catalytic properties and affecting downstream biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and metal ion homeostasis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a protective agent by maintaining metal ion homeostasis and supporting antioxidant defenses. At high doses, this compound can exhibit toxic effects, including oxidative stress and disruption of cellular metabolism. These adverse effects are often dose-dependent and can lead to significant physiological changes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can interact with enzymes such as thiolases and dehydrogenases, influencing the levels of various metabolites. Additionally, this compound can affect metabolic flux by modulating the activity of enzymes involved in redox reactions and metal ion homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, this compound can bind to metal ions and be transported to organelles such as mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the mitochondria or the nucleus, where it can affect various biochemical processes. The localization of this compound can also impact its activity and function, as it may interact with different sets of biomolecules in different cellular environments .

Preparation Methods

1,5-Pentanedithiol can be synthesized through several methods. One common synthetic route involves the reaction of 1,5-dibromopentane with sodium hydrosulfide (NaHS) in a polar solvent like ethanol. The reaction proceeds as follows:

Br-(CH2)5-Br+2NaHSHS-(CH2)5-SH+2NaBr\text{Br-(CH}_2\text{)}_5\text{-Br} + 2 \text{NaHS} \rightarrow \text{HS-(CH}_2\text{)}_5\text{-SH} + 2 \text{NaBr} Br-(CH2​)5​-Br+2NaHS→HS-(CH2​)5​-SH+2NaBr

In industrial settings, this compound can be produced by the hydrogenation of glutaric acid derivatives . This method is advantageous due to its scalability and cost-effectiveness.

Chemical Reactions Analysis

1,5-Pentanedithiol undergoes various chemical reactions, primarily due to the presence of its thiol groups. Some of the notable reactions include:

  • Oxidation: : The thiol groups can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide (H2O2) yields 1,5-pentanedisulfide.

    2HS-(CH2)5-SH+H2O2HS-(CH2)5-S-S-(CH2)5-SH+2H2O2 \text{HS-(CH}_2\text{)}_5\text{-SH} + \text{H}_2\text{O}_2 \rightarrow \text{HS-(CH}_2\text{)}_5\text{-S-S-(CH}_2\text{)}_5\text{-SH} + 2 \text{H}_2\text{O} 2HS-(CH2​)5​-SH+H2​O2​→HS-(CH2​)5​-S-S-(CH2​)5​-SH+2H2​O

  • Substitution: : The thiol groups can participate in nucleophilic substitution reactions. For instance, reacting with alkyl halides can form thioethers.

  • Reduction: : The compound can be reduced to form corresponding thiolates under basic conditions.

Comparison with Similar Compounds

1,5-Pentanedithiol can be compared with other dithiols such as:

This compound is unique due to its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

pentane-1,5-dithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S2/c6-4-2-1-3-5-7/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTUBAIXCBHPIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40239150
Record name 1,5-Pentanedithiol
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Molecular Weight

136.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928-98-3
Record name 1,5-Pentanedithiol
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Record name 1,5-Pentanedithiol
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Record name 1,5-Pentanedithiol
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Record name 1,5-Pentanedithiol
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Record name Pentane-1,5-dithiol
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Record name 1,5-PENTANEDITHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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